molecular formula C24H21ClN2O3 B5038831 4-(4-chlorophenyl)-5-phenyl-2-(2,3,4-trimethoxyphenyl)-1H-imidazole

4-(4-chlorophenyl)-5-phenyl-2-(2,3,4-trimethoxyphenyl)-1H-imidazole

Cat. No. B5038831
M. Wt: 420.9 g/mol
InChI Key: MYLIBDSOZRHLQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-chlorophenyl)-5-phenyl-2-(2,3,4-trimethoxyphenyl)-1H-imidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique chemical structure and properties, making it an ideal candidate for scientific research.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-5-phenyl-2-(2,3,4-trimethoxyphenyl)-1H-imidazole is not fully understood. However, studies have shown that this compound has a unique mode of action that involves the inhibition of various enzymes and signaling pathways. This mechanism of action makes it an ideal candidate for drug development.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit inflammation, and modulate the immune system. These effects make it a promising candidate for the development of new drugs.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-(4-chlorophenyl)-5-phenyl-2-(2,3,4-trimethoxyphenyl)-1H-imidazole in lab experiments is its unique chemical structure and properties. This compound has a high degree of selectivity and potency, making it an ideal candidate for various assays. However, one of the limitations of using this compound is its high cost and limited availability.

Future Directions

There are several future directions for research on 4-(4-chlorophenyl)-5-phenyl-2-(2,3,4-trimethoxyphenyl)-1H-imidazole. One of the most promising areas of research is the development of new drugs based on this compound. Another area of research is the study of its mechanism of action and the identification of new targets for drug development. Additionally, there is a need for more studies to evaluate the safety and efficacy of this compound in vivo.
Conclusion:
In conclusion, this compound is a unique chemical compound that has shown significant potential in various scientific fields. This compound has a unique chemical structure and properties, making it an ideal candidate for drug development. Further research is needed to fully understand its mechanism of action and potential applications in various fields.

Synthesis Methods

The synthesis of 4-(4-chlorophenyl)-5-phenyl-2-(2,3,4-trimethoxyphenyl)-1H-imidazole can be achieved using various methods. One of the commonly used methods involves the reaction of 4-(4-chlorophenyl)-5-phenyl-2-nitrophenyl-1H-imidazole with trimethyl orthoformate in the presence of a catalyst. This method has been proven to be efficient and yields high-quality products.

Scientific Research Applications

4-(4-chlorophenyl)-5-phenyl-2-(2,3,4-trimethoxyphenyl)-1H-imidazole has been extensively studied for its potential applications in various scientific fields. One of the most promising applications is in the field of medicinal chemistry. This compound has shown significant potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and infectious diseases.

properties

IUPAC Name

5-(4-chlorophenyl)-4-phenyl-2-(2,3,4-trimethoxyphenyl)-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2O3/c1-28-19-14-13-18(22(29-2)23(19)30-3)24-26-20(15-7-5-4-6-8-15)21(27-24)16-9-11-17(25)12-10-16/h4-14H,1-3H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYLIBDSOZRHLQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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